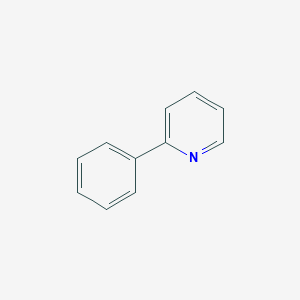

2-Phenylpyridine

Übersicht

Beschreibung

2-Phenylpyridine is a compound that has garnered attention in various fields of chemistry due to its unique structure and properties. It serves as a key ligand in coordination chemistry and is involved in the synthesis of various metal complexes with interesting electronic and structural characteristics.

Synthesis Analysis

The synthesis of 2-phenylpyridine derivatives has been explored through different methods. For instance, the reaction of 2-phenylpyridine with palladium(II) compounds leads to both cyclometalated and non-cyclometalated complexes, depending on the reaction conditions . Additionally, a protocol for synthesizing disubstituted 3-phenylimidazo[1,2-a]pyridines involves coupling 2-aminopyridine with various substrates, using a bromination shuttle mechanism . Gold(III) complexes with 2-phenylpyridine have also been synthesized, demonstrating the versatility of this ligand in forming stable metal complexes .

Molecular Structure Analysis

The molecular structure of 2-phenylpyridine derivatives has been extensively studied. For example, the crystal structure of a gold(III) complex with 2-phenylpyridine shows a square-planar coordination around the gold atom . Similarly, the structures of palladium(II) and mercury(II) cyclometalated complexes have been determined, revealing interesting coordination geometries . These studies highlight the ability of 2-phenylpyridine to participate in the formation of stable metal-ligand bonds.

Chemical Reactions Analysis

2-Phenylpyridine undergoes various chemical reactions, particularly in the context of metal complexation. Ruthenium-catalyzed meta sulfonation of 2-phenylpyridines has been reported, showcasing the regioselectivity that can be achieved with this ligand . Additionally, the reactivity of 2-phenylpyridine derivatives towards nucleophiles has been studied, providing insights into the electrophilic substitution reactions that these compounds can undergo .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-phenylpyridine derivatives are influenced by their molecular structure and the nature of their coordination with metals. For instance, platinum(II) acetylide complexes with cyclometalated 2-phenylpyridine ligands exhibit bright emissions and undergo quenching reactions, indicating their potential applications in photophysics and photochemistry . The electrochemical properties of these complexes have also been examined, revealing their redox behavior . Moreover, the biological activities of gold(III) complexes with 2-phenylpyridine have been tested, showing cytotoxic effects against certain cancer cell lines .

Wissenschaftliche Forschungsanwendungen

-

Insecticidal Activity

- Field : Agricultural Science

- Application : 2-Phenylpyridine derivatives have been synthesized and used as insecticides against pests such as Mythimna separata, Aphis craccivora Koch, and Tetranychus cinnabarinus .

- Method : The derivatives were synthesized using Suzuki–Miyaura cross-coupling, nucleophilic substitution, and amidation reactions .

- Results : The compounds exhibited 100% inhibition against Mythimna separata at a concentration of 500 mg/L .

-

Catalysis

- Field : Organic Chemistry

- Application : 2-Phenylpyridines have been used in Pd(II) catalyzed regioselective ortho arylation .

- Method : The process involves the use of diphenyliodonium chloride as an aryl source via C-H bond activation .

- Results : This method has been applied to a wide array of heterocyclic scaffolds to deliver desired arylated products in good yields .

-

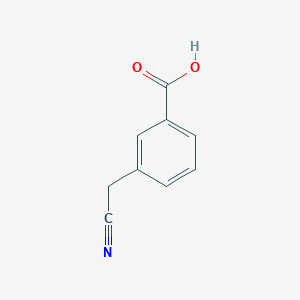

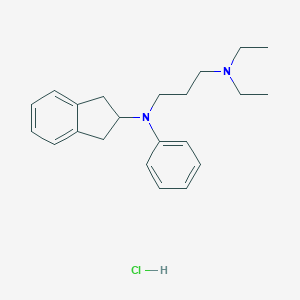

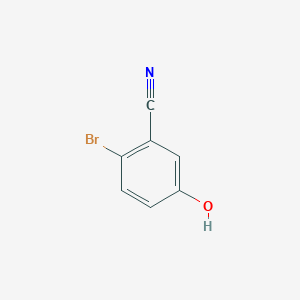

Drug Synthesis

- Field : Pharmaceutical Chemistry

- Application : Bromo-2-phenylpyridine, a derivative of 2-Phenylpyridine, is used extensively in drug synthesis.

- Method : The specific methods of application or experimental procedures are not provided in the source.

- Results : The outcomes of this application are not specified in the source.

-

Organic Light Emitting Diodes (OLEDs)

-

Glucose Oxidase Inhibitor

- Field : Biochemistry

- Application : Cyclometalated RuII derivatives of 2-Phenylpyridine behave as noncompetitive inhibitors of glucose oxidase from Aspergillus niger in the enzyme-catalyzed oxidation of d-glucose .

- Method : The specific methods of application or experimental procedures are not provided in the source .

- Results : The outcomes of this application are not specified in the source .

-

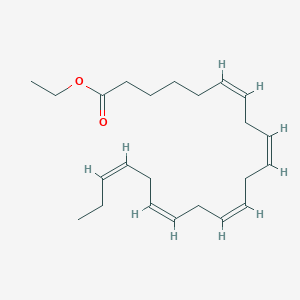

Precursor to Highly Fluorescent Metal Complexes

- Field : Material Science

- Application : 2-Phenylpyridine and related derivatives have attracted interest as precursors to highly fluorescent metal complexes .

- Method : The compound is prepared by the reaction of phenyl lithium with pyridine .

- Results : These complexes are of possible value as organic light emitting diodes (OLEDs) .

-

Herbicide

- Field : Agricultural Science

- Application : A range of phenylpyridine moiety-containing pyrazole derivatives were designed and synthesized to discover new compounds with favorable herbicidal activity .

- Method : The specific methods of application or experimental procedures are not provided in the source .

- Results : Their herbicidal activities against six species of weeds were evaluated in a greenhouse via both pre- and post-emergence treatments at 150 g a.i./hm 2 .

-

Intermediate in Chemical Synthesis

- Field : Organic Chemistry

- Application : 2-Phenylpyridine is used as an intermediate in various chemical synthesis processes .

- Method : The specific methods of application or experimental procedures are not provided in the source .

- Results : The outcomes of this application are not specified in the source .

Safety And Hazards

Eigenschaften

IUPAC Name |

2-phenylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N/c1-2-6-10(7-3-1)11-8-4-5-9-12-11/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQGHOUODWALEFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6074417 | |

| Record name | Pyridine, 2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6074417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless or yellow liquid; [Alfa Aesar MSDS] | |

| Record name | 2-Phenylpyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10438 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.0028 [mmHg] | |

| Record name | 2-Phenylpyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10438 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

2-Phenylpyridine | |

CAS RN |

1008-89-5 | |

| Record name | 2-Phenylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1008-89-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Phenylpyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001008895 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, 2-phenyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89291 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridine, 2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6074417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-phenylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.512 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-PHENYLPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Y6S09838Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

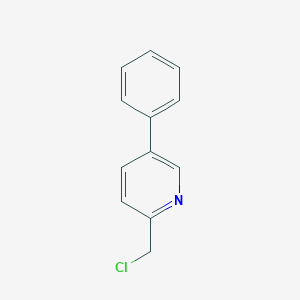

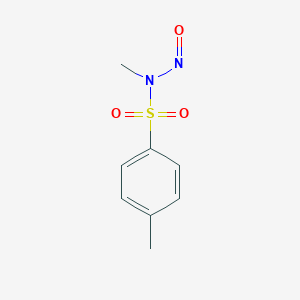

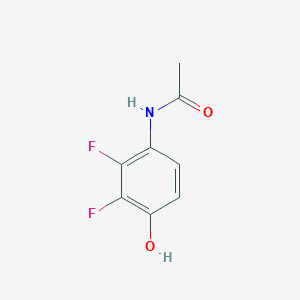

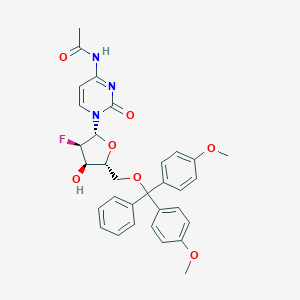

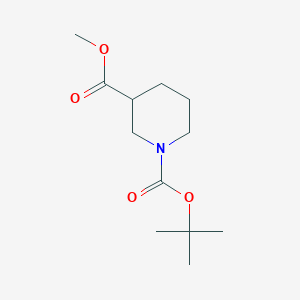

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

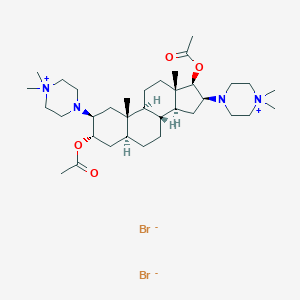

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

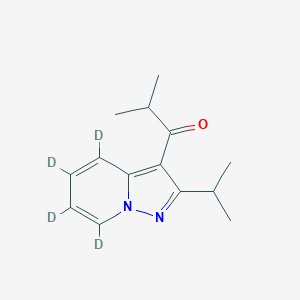

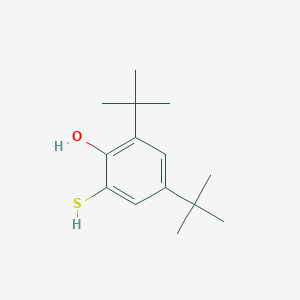

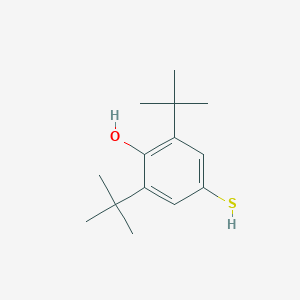

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 5-[(E)-(tert-butylcarbamothioylhydrazinylidene)methyl]-1-(2,4-difluorophenyl)pyrazole-4-carboxylate](/img/structure/B120250.png)